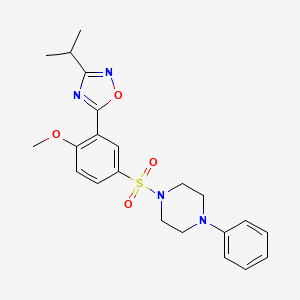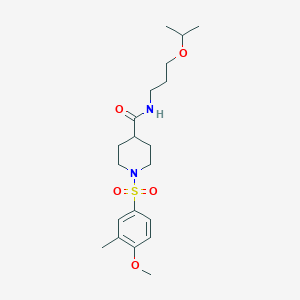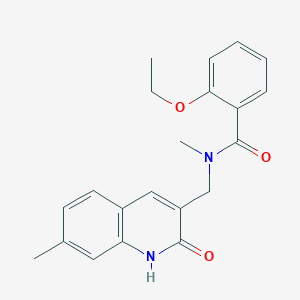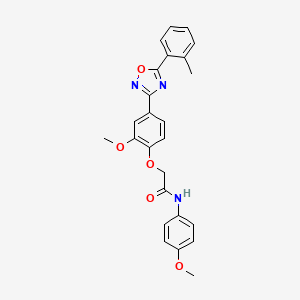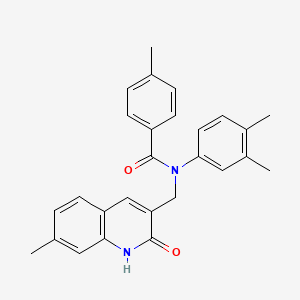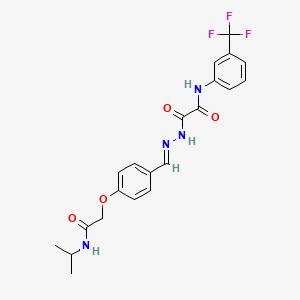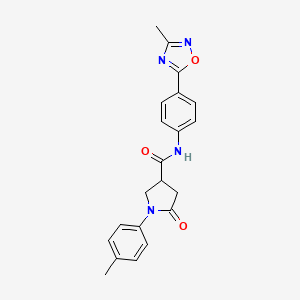
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide, commonly known as HQNO, is a synthetic compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. HQNO belongs to the class of quinolone compounds, which are known for their antibacterial and antifungal properties.
作用機序
HQNO inhibits the activity of the electron transport chain by binding to the quinone-binding site of Complex III. This binding prevents the transfer of electrons from ubiquinone to cytochrome c, disrupting the normal flow of electrons through the electron transport chain. This disruption leads to the accumulation of reactive oxygen species, which can induce oxidative stress in cells.
Biochemical and Physiological Effects
HQNO has been shown to induce oxidative stress in a variety of cell types, including bacteria, fungi, and mammalian cells. This oxidative stress can lead to cell death or apoptosis, depending on the severity of the stress. Additionally, HQNO has been shown to inhibit the growth of various bacterial and fungal species, making it a potential candidate for use as an antimicrobial agent.
実験室実験の利点と制限
One advantage of HQNO is its ability to induce oxidative stress in cells, making it a useful tool for studying oxidative stress pathways. Additionally, HQNO has been shown to be effective against a wide range of bacterial and fungal species, making it a potential candidate for use as an antimicrobial agent. However, HQNO can be toxic to cells at high concentrations, limiting its use in certain experiments.
将来の方向性
There are several potential future directions for research on HQNO. One area of interest is the development of HQNO-based antimicrobial agents. HQNO has been shown to be effective against a wide range of bacterial and fungal species, making it a potential candidate for use in the development of new antibiotics and antifungal agents. Additionally, further research is needed to fully understand the mechanisms underlying HQNO-induced oxidative stress and its potential applications in the study of oxidative stress pathways. Finally, the development of HQNO derivatives with improved bioavailability and toxicity profiles could lead to the development of new therapeutic agents for the treatment of various diseases.
合成法
HQNO can be synthesized using a multi-step process involving the reaction of 2-hydroxyquinoline with 4-methoxybenzaldehyde, followed by the reaction with isonicotinoyl chloride. The resulting product is then purified using column chromatography, yielding HQNO in its pure form.
科学的研究の応用
HQNO has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of HQNO is in the field of biochemistry. HQNO has been shown to inhibit the activity of the electron transport chain, which is essential for cellular respiration. This inhibition leads to the accumulation of reactive oxygen species, which can be used to study oxidative stress in cells.
特性
IUPAC Name |
N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-29-20-8-6-19(7-9-20)26(23(28)16-10-12-24-13-11-16)15-18-14-17-4-2-3-5-21(17)25-22(18)27/h2-14H,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKFBRBLQXOCDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




